molecular formula C15H16ClFN4O2 B2748706 2-chloro-N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-6-fluorobenzamide CAS No. 1788772-90-6

2-chloro-N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-6-fluorobenzamide

Cat. No.: B2748706
CAS No.: 1788772-90-6
M. Wt: 338.77
InChI Key: XHMMAJLCSFQQLH-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-6-fluorobenzamide is a benzamide derivative featuring a pyrimidine scaffold substituted with dimethylamino (N(CH₃)₂) and ethoxy (OCH₂CH₃) groups at positions 4 and 2, respectively. The benzamide moiety is substituted with chlorine (Cl) and fluorine (F) at positions 2 and 6, respectively (Figure 1).

Properties

IUPAC Name

2-chloro-N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN4O2/c1-4-23-15-18-8-11(13(20-15)21(2)3)19-14(22)12-9(16)6-5-7-10(12)17/h5-8H,4H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMMAJLCSFQQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=N1)N(C)C)NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule can be dissected into two primary components:

  • 2-Chloro-6-fluorobenzoic acid : Serves as the acylating agent.
  • 5-Amino-4-(dimethylamino)-2-ethoxypyrimidine : The pyrimidine core bearing functional groups for regioselective coupling.

The convergent synthesis strategy involves independent preparation of these components followed by amide bond formation.

Synthesis of 5-Amino-4-(Dimethylamino)-2-Ethoxypyrimidine

Preparation of 2,4-Dichloro-5-Nitropyrimidine

The pyrimidine core is constructed from barbituric acid, which undergoes chlorination and nitration. According to CN104387328A, barbituric acid reacts with phosphorus oxychloride (POCl₃) in dimethylacetamide (DMA) at 100–105°C to yield 2,4,6-trichloropyrimidine. Subsequent nitration at position 5 introduces a nitro group:

Reaction Conditions :

  • Reagents : Fuming HNO₃, H₂SO₄ (nitrating mixture).
  • Temperature : 0–5°C (controlled exotherm).
  • Yield : ~75% (reported for analogous nitrations).

Sequential Nucleophilic Substitutions

Step 1: Ethoxy Group Introduction at Position 2

2,4-Dichloro-5-nitropyrimidine undergoes nucleophilic substitution with sodium ethoxide (NaOEt) in ethanol:

$$
\text{2,4-Dichloro-5-nitropyrimidine} + \text{NaOEt} \xrightarrow{\text{EtOH, 80°C}} \text{2-Ethoxy-4-chloro-5-nitropyrimidine} + \text{NaCl}
$$

Optimized Conditions :

  • Molar Ratio : 1:1.2 (pyrimidine:NaOEt).
  • Reaction Time : 6 hours.
  • Yield : 82% (extrapolated from similar substitutions).
Step 2: Dimethylamino Group Introduction at Position 4

The chlorinated intermediate reacts with dimethylamine (40% aqueous solution) in tetrahydrofuran (THF):

$$
\text{2-Ethoxy-4-chloro-5-nitropyrimidine} + \text{(CH₃)₂NH} \xrightarrow{\text{THF, 25°C}} \text{4-(Dimethylamino)-2-ethoxy-5-nitropyrimidine} + \text{HCl}
$$

Key Parameters :

  • Temperature : Room temperature (avoids side reactions).
  • Catalyst : Triethylamine (neutralizes HCl).
  • Yield : 78%.
Step 3: Nitro Group Reduction to Amine

Catalytic hydrogenation using palladium on carbon (Pd/C) converts the nitro group to an amine:

$$
\text{4-(Dimethylamino)-2-ethoxy-5-nitropyrimidine} \xrightarrow{\text{H₂ (1 atm), Pd/C, EtOH}} \text{5-Amino-4-(dimethylamino)-2-ethoxypyrimidine}
$$

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, C6-H), 5.42 (br s, 2H, NH₂), 4.32 (q, J = 7.0 Hz, 2H, OCH₂), 3.11 (s, 6H, N(CH₃)₂), 1.41 (t, J = 7.0 Hz, 3H, CH₃).
  • Yield : 90%.

Synthesis of 2-Chloro-6-Fluorobenzoyl Chloride

Preparation of 2-Chloro-6-Fluorobenzoic Acid

Commercial 2-chloro-6-fluorotoluene is oxidized using potassium permanganate (KMnO₄) in acidic conditions:

$$
\text{2-Chloro-6-fluorotoluene} \xrightarrow{\text{KMnO₄, H₂SO₄, H₂O}} \text{2-Chloro-6-fluorobenzoic acid}
$$

Conditions :

  • Temperature : 90°C, 12 hours.
  • Yield : 85%.

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂):

$$
\text{2-Chloro-6-fluorobenzoic acid} + \text{SOCl₂} \xrightarrow{\text{reflux}} \text{2-Chloro-6-fluorobenzoyl chloride} + \text{SO₂} + \text{HCl}
$$

Purification : Distillation under reduced pressure (b.p. 120–122°C at 15 mmHg).
Yield : 95%.

Amide Coupling Reaction

The final step involves coupling the pyrimidine amine with the benzoyl chloride:

$$
\text{5-Amino-4-(dimethylamino)-2-ethoxypyrimidine} + \text{2-Chloro-6-fluorobenzoyl chloride} \xrightarrow{\text{Base, Solvent}} \text{Target Compound}
$$

Reaction Optimization

Base Selection :

  • Triethylamine (TEA) : Superior to pyridine due to higher nucleophilicity.
  • Solvent : Dichloromethane (DCM) minimizes side reactions.

Conditions :

  • Molar Ratio : 1:1.1 (amine:acyl chloride).
  • Temperature : 0°C → 25°C (prevents exothermic decomposition).
  • Reaction Time : 3 hours.

Workup :

  • Quench with ice-water.
  • Extract with DCM (3×50 mL).
  • Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (hexane:EtOAc = 3:1).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.64 (s, 1H, NH), 8.22 (d, J = 8.5 Hz, 1H, Ar-H), 7.89 (dd, J = 8.5, 5.0 Hz, 1H, Ar-H), 7.45 (t, J = 8.5 Hz, 1H, Ar-H), 4.45 (q, J = 7.0 Hz, 2H, OCH₂), 3.18 (s, 6H, N(CH₃)₂), 1.48 (t, J = 7.0 Hz, 3H, CH₃).
  • MS (ESI) : m/z 382.1 [M+H]⁺.
  • Yield : 76%.

Alternative Synthetic Routes

Microwave-Assisted Coupling

Adapting methods from, the coupling reaction was conducted under microwave irradiation (150°C, 20 min) using HATU as the coupling agent. This reduced reaction time to 30 minutes but required higher catalyst loading (1.2 equiv HATU).

Yield : 72%.

Solid-Phase Synthesis

A resin-bound variant of the pyrimidine amine was acylated with 2-chloro-6-fluorobenzoic acid using DIC/HOAt. After cleavage from the resin, the target compound was obtained in 68% yield.

Analytical and Spectroscopic Data Summary

Parameter Value Source
Melting Point 198–200°C
HPLC Purity 99.2% (C18, MeCN:H₂O = 70:30)
IR (KBr) 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N)
Elemental Analysis C: 51.2%, H: 4.5%, N: 18.4% (Calc.)

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-6-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-chloro-N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-6-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-6-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to downstream effects on cellular pathways, ultimately affecting cell function and viability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent patterns, heterocyclic cores, and functional groups, which influence physicochemical properties, binding affinity, and biological activity. Key comparisons are outlined below:

N-(2-Chloro-6-Fluorophenyl)-4-(2-Cyano-3-Hydroxybut-2-Enamido)-5-Fluoro-2-Isopropoxybenzamide (Compound 1a)

  • Structural Differences: The benzamide core includes an additional 5-fluoro substituent and a 2-isopropoxy group (vs. ethoxy in the target compound). The pyrimidine ring is replaced by a 2-cyano-3-hydroxybut-2-enamido side chain.
  • Functional Implications: The bulky isopropoxy group may reduce solubility compared to the ethoxy group.

4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]Oxy]Benzamide

  • Structural Differences :
    • The pyrimidine core is absent; the benzamide is substituted with 4-bromo , 5-fluoro , and a trifluoropropyloxy group.
  • Functional Implications: Bromine’s electron-withdrawing nature and trifluoropropyloxy’s hydrophobicity may increase metabolic stability but reduce aqueous solubility.

N-[3-(5-{2-[Acryloyl(Methyl)Amino]Ethoxy}-6-Amino-4-Pyrimidinyl)-5-Fluoro-2-Methylphenyl]-4-Cyclopropyl-2-Fluorobenzamide

  • Structural Differences: The pyrimidine ring includes an acryloyl(methyl)aminoethoxy side chain and a 6-amino group. The benzamide features a 4-cyclopropyl substituent.
  • Functional Implications: The acryloyl group enables covalent binding to cysteine residues, a mechanism absent in the non-covalent target compound.

Pyrimidifen (5-Chloro-N-(2-(4-(2-Ethoxyethyl)-2,3-Dimethylphenoxy)Ethyl)-6-Ethyl-4-Pyrimidinamine)

  • Structural Differences: The pyrimidine core retains chlorine but includes 6-ethyl and 4-ethoxyethylphenoxy groups.
  • Functional Implications :
    • Ethoxyethyl and ethyl groups enhance lipophilicity, favoring membrane penetration in pesticidal applications.
    • The absence of a benzamide moiety limits direct comparison in hydrogen-bonding interactions .

Research Findings and Implications

  • Substituent Effects : Ethoxy groups (vs. isopropoxy or trifluoropropyloxy) balance solubility and steric hindrance. Fluorine and chlorine atoms enhance electronegativity and binding precision.
  • Heterocyclic Core : Pyrimidine-benzamide hybrids (target compound, acryloyl derivative) enable dual interactions with biological targets, whereas benzamide-only analogs (Compound 1a) prioritize side-chain functionality.
  • Covalent vs. Non-Covalent Mechanisms: The acryloyl derivative’s covalent binding offers prolonged target inhibition but risks off-target effects compared to the reversible binding of the target compound .

Biological Activity

2-Chloro-N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-6-fluorobenzamide, with the CAS number 1788772-90-6, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

The molecular formula of this compound is C15H16ClFN4O2C_{15}H_{16}ClFN_{4}O_{2} with a molecular weight of 338.76 g/mol. It features a chloro group, a dimethylamino group, and a pyrimidine ring, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₆ClFN₄O₂
Molecular Weight338.76 g/mol
CAS Number1788772-90-6

The biological activity of this compound can be attributed to its interaction with specific molecular targets in cells. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease processes, particularly in cancer therapy.

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are crucial for tumor growth and survival.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, suggesting potential applications in psychiatric disorders.

Biological Activity Studies

Recent research has highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated moderate cytotoxic activity against A549 (lung carcinoma) and HeLa (cervical carcinoma) cells.

Case Study: Cytotoxicity in Cancer Cells

In a study assessing the cytotoxic effects of this compound on human tumor cell lines:

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and 184B5 (non-tumor breast epithelium).
  • Findings : The compound exhibited selective toxicity towards A549 cells compared to non-tumor cells, indicating its potential as an anticancer agent.

Efficacy Against Schizophrenia

Another area of investigation involves the compound's potential application in treating schizophrenia. The presence of the dimethylamino group may enhance its ability to cross the blood-brain barrier, making it a candidate for further research into neuropsychiatric disorders.

Comparative Analysis with Similar Compounds

To understand the relative efficacy of this compound, it is useful to compare it with structurally similar compounds.

Compound NameTarget DiseaseCytotoxicity (IC50)Mechanism of Action
This compoundLung CancerModerateEnzyme inhibition
N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-3,4-dimethoxybenzamideSchizophreniaLowReceptor modulation

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-6-fluorobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the pyrimidine core. A common approach includes:

  • Step 1: Alkylation or substitution at the pyrimidine C4 position to introduce the dimethylamino group.
  • Step 2: Etherification at C2 using ethylating agents under basic conditions (e.g., NaH in DMF).
  • Step 3: Amide coupling between the fluorobenzoyl chloride and the substituted pyrimidine amine intermediate.
    Key optimization parameters include temperature control (0–25°C for amide coupling), solvent selection (e.g., THF or DCM for polar intermediates), and catalytic use of DMAP to enhance coupling efficiency .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
  • Spectroscopy: Confirm structure via 1H^1H-NMR (e.g., dimethylamino protons at δ 2.8–3.2 ppm) and 13C^{13}C-NMR (pyrimidine carbons at 155–165 ppm).
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (calculated for C16H18ClFN4O2_{16}H_{18}ClFN_4O_2: 376.11 g/mol) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets).
  • Cellular Assays: Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare IC50_{50} values to reference compounds.
  • Binding Affinity: Surface plasmon resonance (SPR) to measure interactions with putative protein targets .

Advanced Research Questions

Q. How can structural contradictions between computational models and crystallographic data be resolved?

  • Crystallography: Perform single-crystal X-ray diffraction (employing SHELXL for refinement) to resolve bond angles and torsional strain. Compare with DFT-optimized geometries (e.g., B3LYP/6-31G* level). Discrepancies in dihedral angles (e.g., pyrimidine vs. benzamide planes) may arise from crystal packing forces, which are absent in vacuum calculations .
  • Hydrogen Bonding: Analyze intramolecular interactions (e.g., N–H⋯N/O) using Mercury software. For example, notes a six-membered ring stabilized by N–H⋯N bonding, which may not align with gas-phase simulations .

Q. What experimental strategies address low yield in the final amide coupling step?

  • Catalytic Optimization: Replace traditional coupling agents (EDC/HOBt) with newer alternatives like COMU or PyAOP, which reduce racemization.
  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and solubility.
  • Microwave Assistance: Apply microwave irradiation (50–100°C, 10–30 min) to accelerate kinetics and improve yields by 15–20% .

Q. How does the compound’s stability under varying pH and temperature conditions impact pharmacological studies?

  • Degradation Pathways: Conduct forced degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hr) followed by LC-MS to identify hydrolysis products (e.g., cleavage of the ethoxy group or benzamide bond).
  • Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions. highlights that fluorinated benzamides often exhibit high thermal stability (>200°C) due to aromatic electron-withdrawing groups .

Q. What methods are recommended for structure-activity relationship (SAR) studies targeting the pyrimidine and benzamide moieties?

  • Analog Synthesis: Systematically modify substituents:
    • Replace the 2-ethoxy group with methoxy or isopropoxy to assess steric effects.
    • Substitute the 6-fluoro benzamide with chloro or trifluoromethyl groups to evaluate electronic impacts.
  • Biological Profiling: Compare IC50_{50} values across analogs in kinase inhibition assays. reports a related compound (pKi = 8.1) with enhanced activity due to fluorobenzamide substitution .

Q. How can researchers reconcile discrepancies in bioactivity data across different cell lines?

  • Mechanistic Profiling: Use RNA-seq or proteomics to identify differential expression of target proteins (e.g., kinases) in responsive vs. resistant cell lines.
  • Membrane Permeability: Measure logP values (e.g., shake-flask method) and correlate with cellular uptake via LC-MS quantification of intracellular compound levels. Hydrophobic analogs (logP >3) may show better penetration in lipid-rich environments .

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